4-Amino-3-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different base materials. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product with a total yield of 24.5% . Similarly, the synthesis of p-aminobenzoic acid diamides is based on reactions involving carboxyl chloride and various amines . These methods suggest possible pathways that could be adapted for the synthesis of 4-amino-3-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structure of a compound synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one was confirmed by crystallization and space group analysis . In another study, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory, and its vibrational frequencies were compared with experimental data . These analyses provide a framework for understanding the molecular structure of 4-amino-3-methoxybenzoic acid.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include sulfonation, diazo coupling, hydrolysis, and salting out, as demonstrated in the preparation of 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium . These reactions are crucial for modifying the functional groups and achieving the desired chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods such as FTIR, FT-Raman, UV, and NMR. For example, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into its fundamental modes, combination and overtone bands, and helped determine its HOMO-LUMO energies and nonlinear optical properties . These studies are indicative of the types of properties that could be expected for 4-amino-3-methoxybenzoic acid.
Scientific Research Applications
1. Antagonism in Neuropharmacology
4-Amino-3-methoxybenzoic acid derivatives have shown potential in neuropharmacology. For instance, 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG) demonstrated the ability to reduce presynaptic depression by baclofen in spinal interneurons, indicating its role as a GABAB receptor antagonist. This property may be useful for investigating the structure-activity relationships of central and peripheral baclofen receptors (Beattie et al., 1989).
2. Enzymatic Interactions
Research involving the enzymatic interaction of substrates with 4-methoxybenzoate O-demethylating enzyme systems from Pseudomonas putida identified 4-methoxybenzoate as a preferred substrate. The enzyme system also acted on various para-substituted benzoic acid derivatives, including N-methyl-4-aminobenzoate. This points to potential biotechnological applications in biotransformation and metabolic studies (Bernhardt et al., 1973).
3. Chemical Synthesis
The compound has been used as an intermediate in chemical syntheses, such as in the production of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride. This highlights its utility in the synthesis of complex organic compounds (Wang Yu, 2008).
4. Glycosidase and Phosphorylase Inhibition
Compounds isolated from Cyclocarya paliurus, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This suggests potential therapeutic applications in diabetes and metabolic disorders (Li et al., 2008).
5. Controlled Release in Flavor Encapsulation
4-Hydroxy-3-methoxybenzoic acid (vanillic acid) was intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor, indicating its applications in food technology and nanomaterials (Hong et al., 2008).
6. Thermodynamic Properties
Studies on the vapor pressures and thermodynamic properties of aminomethoxybenzoic acids, including 4-amino-3-methoxybenzoic acid, provide valuable data for understanding their physical and chemical behavior, important in various industrial and scientific applications (Monte et al., 2010).
7. Biotransformation Studies
Investigations into the biotransformation of veratric acid (a related compound) using the incubated hen’s egg model identified metabolites including 4-hydroxy-3-methoxybenzoic acid. This contributes to the understanding of the metabolic fate of such compounds (Kiep et al., 2014).
8. Novel Copolymer Synthesis
The synthesis of novel polyaniline-3-amino-4-methoxybenzoic acid copolymers for the separation and recovery of Pd(II) from automotive catalysts highlights the potential of 4-amino-3-methoxybenzoic acid derivatives in environmental applications and material science (Zhong et al., 2017).
9. Oligodeoxyribonucleotide Synthesis
3-Methoxy-4-phenoxybenzoyl group, a derivative, has been used for amino protection in the synthesis of oligodeoxyribonucleotides, suggesting applications in molecular biology and genetics (Mishra & Misra, 1986).
Future Directions
properties
IUPAC Name |
4-amino-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFGLYJROFAOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302086 | |
Record name | 4-Amino-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methoxybenzoic acid | |
CAS RN |
2486-69-3 | |
Record name | 2486-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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